molecular formula C20H20F2N2O5S B2755413 2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1797646-15-1

2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2755413
CAS No.: 1797646-15-1
M. Wt: 438.45
InChI Key: CZOORIVEDYDQND-UHFFFAOYSA-N
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Description

2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethanesulfonyl group, a methoxyacetyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced through an acylation reaction using methoxyacetyl chloride and a suitable base.

    Attachment of the Difluoromethanesulfonyl Group: The difluoromethanesulfonyl group can be introduced via a sulfonylation reaction using difluoromethanesulfonyl chloride and a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways. The difluoromethanesulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethanesulfonyl group enhances its binding affinity and specificity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O5S/c1-29-12-18(25)24-10-4-5-13-8-9-14(11-16(13)24)23-19(26)15-6-2-3-7-17(15)30(27,28)20(21)22/h2-3,6-9,11,20H,4-5,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOORIVEDYDQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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